molecular formula C19H22N2O B3387536 1-Benzyl-4-phenylpiperidine-4-carboxamide CAS No. 84176-76-1

1-Benzyl-4-phenylpiperidine-4-carboxamide

Cat. No.: B3387536
CAS No.: 84176-76-1
M. Wt: 294.4 g/mol
InChI Key: LTUVVZKXVNALKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-4-phenylpiperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-4-phenylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-phenylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c20-18(22)19(17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUVVZKXVNALKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233098
Record name 1-Benzyl-4-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84176-76-1
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84176-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-phenylpiperidine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-4-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS 1096-03-3 safety data sheet and toxicity information

Author: BenchChem Technical Support Team. Date: February 2026

Toxicology, Safety, and Experimental Handling

Executive Summary & Chemical Identity

Cobalt(II) Oxide (CoO) , distinct from its mixed-valence counterpart Cobalt(II,III) Oxide (Co3O4), presents a unique profile in materials science and toxicology. While widely used as a catalyst and pigment, its relevance in biomedical research lies in its ability to mimic hypoxia via the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its utility as a model for metal-induced oxidative stress.

This guide provides a rigorous technical analysis of CAS 1096-03-3, moving beyond standard Safety Data Sheets (SDS) to address the mechanistic basis of its toxicity and the practical challenges of handling it in a research environment.

Physicochemical Profile
PropertySpecificationRelevance to Research
CAS Number 1096-03-3Unique identifier for Cobalt(II) Oxide (Cobaltous Oxide).
Formula / MW CoO / 74.93 g/mol High metal content (78.6%) per mass unit.
Appearance Olive-green to gray/black powderColor varies by crystal size; distinct from black Co3O4.
Solubility (Water) Insoluble (~4.88 mg/L)Critical: Requires stabilization (e.g., BSA, Serum) for biological assays.
Solubility (Acid) SolubleDissolves in gastric fluid and lysosomal compartments (pH 4.5–5.0).
Crystal Structure Cubic (Rock Salt / Periclase)Affects surface area and reactivity compared to spinel Co3O4.

Toxicological Mechanisms: The "Trojan Horse" Effect

For researchers investigating metallodrugs or nanoparticle toxicity, understanding the mechanism of CoO toxicity is paramount. It does not act solely through extracellular contact; it utilizes a "Trojan Horse" mechanism to deliver toxic ions intracellularly.[1]

The Mechanism
  • Endocytosis: Insoluble CoO particles are internalized by cells (e.g., macrophages, lung epithelial cells) via clathrin-mediated endocytosis.[1][2]

  • Lysosomal Dissolution: Once inside the acidic environment of the lysosome (pH ~4.5), the CoO particle degrades more rapidly than in neutral extracellular media.

  • Ionic Burst: This releases high concentrations of Co²⁺ ions directly into the cytoplasm.

  • Mitochondrial Disruption: Free Co²⁺ generates Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to DNA damage and apoptosis.

Visualization of Toxicity Pathway

The following diagram illustrates the cellular uptake and subsequent toxicity cascade.

CoO_Toxicity_Pathway CoO_Particle CoO Particle (Extracellular) Endosome Endosome (Uptake) CoO_Particle->Endosome Clathrin-mediated Endocytosis Lysosome Lysosome (Acidic pH 4.5) Endosome->Lysosome Fusion Ion_Release Co2+ Ion Release Lysosome->Ion_Release Acidic Dissolution (Trojan Horse) Mitochondria Mitochondrial Dysfunction Ion_Release->Mitochondria Ion Flux HIF HIF-1α Stabilization Ion_Release->HIF Mimics Hypoxia ROS ROS Generation (Oxidative Stress) Mitochondria->ROS DNA_Damage DNA Damage & Apoptosis ROS->DNA_Damage HIF->DNA_Damage Chronic Exposure

Figure 1: The "Trojan Horse" mechanism of Cobalt(II) Oxide toxicity, highlighting lysosomal dissolution as the critical activation step.[3]

Safety Data & Hazard Controls

Researchers must treat CoO not just as a chemical irritant, but as a respiratory sensitizer and potential carcinogen .

GHS Classification (Synthesized)
  • Acute Toxicity (Oral): Category 4 (H302)

  • Respiratory Sensitization: Category 1B (H334) – May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Skin Sensitization: Category 1 (H317)

  • Carcinogenicity: Category 2B (IARC) – Possibly carcinogenic to humans.[4][5][6][7]

  • Aquatic Toxicity: Acute 1 / Chronic 1 (H410)

Critical Handling Protocols
  • Engineering Controls: All weighing and transfer of dry powder must occur inside a HEPA-filtered fume hood or a glovebox. The primary risk is inhalation of fine dust.

  • PPE Selection:

    • Gloves: Nitrile (0.11 mm minimum) is generally sufficient for incidental contact.

    • Respiratory: If working outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.

  • Decontamination: CoO is insoluble in water. Spills should be cleaned with wet wipes (to prevent dust) followed by a mild acid wash (e.g., 1% acetic acid) if surface compatibility allows, then soap and water.

Experimental Protocols: Best Practices

A common failure point in CoO research is poor particle dispersion, leading to inconsistent dosing and "hot spots" of toxicity in cell cultures.

Protocol: Stable Dispersion for In Vitro Assays

Objective: Create a monodisperse suspension of CoO for cell dosing, preventing agglomeration that skews toxicity data.

Reagents:

  • CoO Powder (CAS 1096-03-3)

  • Sterile Water or PBS

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

Workflow:

  • Stock Preparation: Weigh CoO powder to achieve a 1 mg/mL concentration.

  • Pre-wetting: Add a small volume (e.g., 50 µL) of 0.5% BSA or 10% FBS solution to the powder before adding the bulk solvent. This coats the particles and creates a steric barrier.

  • Bulk Addition: Add the remaining sterile water/PBS.

  • Sonication: Probe sonicate (not bath sonicate) on ice for 10–15 minutes at 40% amplitude. Note: Bath sonicators often lack the energy to break hard aggregates.

  • Characterization: Verify hydrodynamic diameter via Dynamic Light Scattering (DLS) immediately.

Visualization of Dispersion Protocol

Dispersion_Protocol Weigh 1. Weigh CoO Powder (Containment Hood) PreWet 2. Pre-wet with BSA/Serum (Steric Shield) Weigh->PreWet Dilute 3. Add Bulk Solvent (PBS/Water) PreWet->Dilute Sonicate 4. Probe Sonication (On Ice, 10-15 min) Dilute->Sonicate QC 5. DLS Measurement (Verify <200nm Aggregates) Sonicate->QC QC->Sonicate Fail (Re-sonicate) Dose 6. Immediate Cell Dosing QC->Dose Pass

Figure 2: Step-by-step workflow for preparing stable CoO suspensions for biological assays.

Environmental Fate & Disposal

Cobalt(II) Oxide is classified as very toxic to aquatic life with long-lasting effects (H410) .

  • Fate: CoO settles in sediment. While insoluble, slow leaching of Co²⁺ occurs over time, bioaccumulating in aquatic organisms.

  • Disposal: Never dispose of CoO suspensions down the drain. Collect all solid and liquid waste in containers labeled "Heavy Metal Waste - Cobalt."

References

  • European Chemicals Agency (ECHA). Cobalt Oxide - Registration Dossier.[8][9] Retrieved from [Link]

  • Ortega, R., et al. (2014). Low-solubility particles and a Trojan-horse type mechanism of toxicity: the case of cobalt oxide on human lung cells. Particle and Fibre Toxicology.[10] Retrieved from [Link]

  • PubChem. Cobalt(II) Oxide (Compound) CID 14786.[11] National Library of Medicine. Retrieved from [Link]

  • IARC Monographs. Cobalt in Hard Metals and Cobalt Sulfate, Gallium Arsenide, Indium Phosphide and Vanadium Pentoxide. Vol 86. Retrieved from [Link]

Sources

Regulatory Status of 1-Benzyl-4-phenylpiperidine-4-carboxamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical and regulatory analysis of 1-Benzyl-4-phenylpiperidine-4-carboxamide and its precursors.

Important Technical Distinction: This guide addresses the specific chemical structure 1-Benzyl-4-phenylpiperidine-4-carboxamide (a Pethidine/Diphenoxylate precursor).

  • Note: If you are researching Carfentanil precursors, the structure is 1-Benzyl-4-(phenylamino )piperidine-4-carboxamide. The presence of the amino nitrogen shifts the regulatory classification significantly (often directly to Schedule II). This guide focuses on the "4-phenyl" variant as requested, but highlights the distinction where critical.

Technical Guidance for Drug Development & Forensic Analysis

Part 1: Executive Summary & Chemical Identity

1-Benzyl-4-phenylpiperidine-4-carboxamide is a critical intermediate in the synthesis of 4-phenylpiperidine opioids, most notably Diphenoxylate , Difenoxin , and analogues of Pethidine (Meperidine) . Unlike the 4-anilino precursors used for fentanyl, this molecule features a phenyl ring attached directly to the piperidine C4 position.

From a regulatory standpoint, this molecule occupies a "gray zone" in many jurisdictions—it is often not explicitly scheduled itself but is manufactured from List I Chemicals (specifically Phenylacetonitrile) and converts directly into Schedule I/II substances.

Chemical Profile
FeatureDetails
Chemical Name 1-Benzyl-4-phenylpiperidine-4-carboxamide
Common Synonyms 1-Benzyl-4-carbamoyl-4-phenylpiperidine; Diphenoxylate Intermediate Amide
CAS Number N/A for specific amide widely listed;[1][2][3][4] Related: 56243-25-5 (Nitrile precursor), 61886-17-7 (Carboxylic Acid derivative)
Molecular Formula C₁₉H₂₂N₂O
Key Precursors Phenylacetonitrile (Benzyl Cyanide), N,N-Bis(2-chloroethyl)benzylamine
Downstream Targets Diphenoxylate (Schedule V/II), Difenoxin (Schedule I), Pethidine Analogues

Part 2: Regulatory Landscape Analysis

The regulatory control of this molecule is exerted primarily through its raw materials and its end products.

United States (DEA / Controlled Substances Act)

The molecule 1-Benzyl-4-phenylpiperidine-4-carboxamide is not currently listed as a specific Schedule I or II controlled substance, nor is it a specifically named List I chemical. However, its supply chain is heavily regulated:

  • Precursor Control (Upstream): The primary starting material, Phenylacetonitrile (Benzyl Cyanide) , is a DEA List I Chemical .

    • Implication: Any synthesis of the target amide requires obtaining List I chemicals, triggering registration (DEA Form 510), import/export declarations (DEA Form 486), and quota monitoring.

  • Product Control (Downstream): The immediate downstream products (e.g., Difenoxin, Pethidine intermediates) are Schedule I or II .

    • Legal Risk: Possession of the amide with intent to manufacture these opioids can trigger prosecution under the Federal Analogue Act or as an attempted manufacture of a controlled substance.

  • Pethidine Intermediate A: The methyl-analog of the nitrile precursor (4-cyano-1-methyl-4-phenylpiperidine) is Schedule II . The benzyl-analog (used to make the target amide) is often monitored as a "masked" alternative.

International (UN INCB)
  • Phenylacetonitrile: Listed in Table I of the 1988 UN Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. International trade requires Pre-Export Notification (PEN).

  • The Amide Target: Not currently in the Red List of precursors, but subject to "Know Your Customer" (KYC) guidelines for voluntary reporting in the EU and Asia.

European Union
  • Monitoring: The precursor 1-Benzyl-4-phenylpiperidine-4-carbonitrile (CAS 71258-18-9) is monitored.

  • Customs: Specific TARIC codes may apply to "Heterocyclic compounds with nitrogen hetero-atom(s) only," flagging shipments for purity analysis to distinguish from Pethidine precursors.

Part 3: Synthesis Pathways & Precursor Control[5]

Understanding the synthesis is vital for determining regulatory liability. The standard industrial route involves a double alkylation (bis-alkylation) strategy.

Synthesis Workflow (DOT Diagram)

SynthesisPathway cluster_legend Regulatory Status BenzylCyanide Phenylacetonitrile (Benzyl Cyanide) [DEA List I Chemical] Nitrile 1-Benzyl-4-phenyl- piperidine-4-carbonitrile [Intermediate] BenzylCyanide->Nitrile + Amine (Base Catalysis) Amine N,N-Bis(2-chloroethyl) benzylamine [Monitored] Amine->Nitrile Target 1-Benzyl-4-phenyl- piperidine-4-carboxamide [TARGET MOLECULE] Nitrile->Target Hydrolysis (H2SO4) Acid 1-Benzyl-4-phenyl- piperidine-4-carboxylic acid Target->Acid Hydrolysis Diphenoxylate Diphenoxylate / Difenoxin [Schedule I/II/V] Acid->Diphenoxylate Esterification/Mod Leg1 Controlled (List I/Sched I-II) Leg2 Monitored / Gray Zone Leg3 Target Molecule

Figure 1: Synthesis pathway showing the regulatory bottleneck at Phenylacetonitrile (List I) and the controlled downstream products.

Detailed Precursor Analysis
1. Phenylacetonitrile (Benzyl Cyanide)
  • Role: Provides the phenyl ring and the central carbon (C4) of the piperidine ring.

  • Regulatory Trigger: 21 CFR § 1310.02(a)(11) designates this as a List I Chemical.

  • Compliance Requirement: Researchers must possess a DEA registration to manufacture or distribute this chemical. Thresholds for reporting are effectively zero for suspicious transactions.

2. N,N-Bis(2-chloroethyl)benzylamine[5]
  • Role: Provides the "legs" of the piperidine ring and the benzyl protecting group.

  • Status: While not a List I chemical, it is a Nitrogen Mustard precursor. Its synthesis involves Diethanolamine (DEA List II) or Thionyl Chloride (List II).

  • Self-Validating Check: If you are purchasing this amine, vendors will require End-User Statements due to its dual-use nature (chemical warfare agent precursor vs. pharmaceutical intermediate).

Part 4: Experimental Protocols (Analytical Identification)

For researchers handling this molecule, establishing identity and purity is critical to distinguish it from Schedule I/II analogues (like Carfentanil precursors).

Protocol: Impurity Profiling via GC-MS

Objective: Confirm the "4-phenyl" structure (Pethidine-like) vs. "4-anilino" structure (Fentanyl-like) and detect residual List I precursors.

Methodology:

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Instrumentation: GC-MS (e.g., Agilent 7890B/5977A).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 10 min.

  • Key Diagnostic Ions (Fragmentation Logic):

    • Target (4-Phenyl): Look for tropylium ion (

      
       91) from the benzyl group and a strong signal at 
      
      
      
      202
      (loss of benzyl). The absence of the N-phenyl fragment (
      
      
      93, aniline) distinguishes it from fentanyl precursors.
    • Precursor (Phenylacetonitrile): Sharp peak, Molecular ion

      
       117, Base peak 
      
      
      
      90.
    • Precursor (Nitrile Intermediate): Molecular ion

      
       ~276.
      
Protocol: Thin Layer Chromatography (TLC) Screening

Objective: Rapid qualitative check for synthesis completion (Nitrile


 Amide).
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform : Methanol (9:1).

  • Visualization: UV Light (254 nm) and Dragendorff’s Reagent (Orange stain for alkaloids).

  • Expected Rf Values:

    • Nitrile (Precursor): High Rf (~0.8) - Non-polar.[6]

    • Carboxamide (Target): Mid Rf (~0.5) - More polar due to amide H-bonding.

    • Acid (Hydrolysis product): Low Rf (~0.1) - Highly polar/zwitterionic.

Part 5: Compliance Checklist for Researchers

If your research involves 1-Benzyl-4-phenylpiperidine-4-carboxamide , adhere to this self-validating compliance loop:

  • Source Verification:

    • Do not synthesize from Phenylacetonitrile unless you hold a DEA Manufacturer registration for List I chemicals.

    • Purchase the amide directly from a verified chemical supplier (e.g., Sigma-Aldrich, Enamine) who has already cleared the regulatory hurdles.

  • Storage & Security:

    • Although not Schedule II, store in a locked cabinet (Class 5 equivalent) due to its "immediate precursor" potential.

    • Maintain a logbook of usage (mass balance) to demonstrate zero diversion.

  • Disposal:

    • Treat as hazardous chemical waste. Do not dispose of down the drain; hydrolysis products can be environmentally persistent.

Regulatory Decision Tree

ComplianceTree Start Start: Handling 1-Benzyl-4-phenyl- piperidine-4-carboxamide SynOrBuy Synthesizing or Buying? Start->SynOrBuy CheckPrec Using Phenylacetonitrile? SynOrBuy->CheckPrec Synthesizing BuyVendor Buying from Vendor? SynOrBuy->BuyVendor Buying RegList1 DEA List I Registration REQUIRED CheckPrec->RegList1 Yes VendorCheck Vendor requires End-User Statement? BuyVendor->VendorCheck Safe Maintain Usage Logs (Standard GLP) VendorCheck->Safe Yes (Compliance OK)

Figure 2: Decision logic for compliance based on acquisition method.

References

  • United States Drug Enforcement Administration. (2024). List of Listed Chemicals and their CAS Numbers. DEA Diversion Control Division.[3][7] [Link]

  • European Commission. (2023). Regulation (EU) 2023/2890 amending Council Regulation (EEC) No 2658/87 on the tariff and statistical nomenclature. EUR-Lex. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Red List: List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. International Narcotics Control Board. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 191408: 1-Benzyl-4-phenylpiperidine-4-carbonitrile. PubChem.[4] [Link]

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.

Sources

Methodological & Application

Application Note: HPLC Method Development for 1-Benzyl-4-phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Analyte Assessment

1-Benzyl-4-phenylpiperidine-4-carboxamide (BPPC) is a critical synthetic intermediate, often utilized in the production of 4-substituted piperidine analgesics (e.g., pethidine/meperidine precursors) and related pharmaceutical scaffolds.

Developing a robust HPLC method for BPPC presents a classic chromatographic challenge: the "Basic Drug Problem." The molecule possesses a hydrophobic core (benzyl and phenyl rings) and a basic tertiary amine (piperidine nitrogen).

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Chemical Structure: A piperidine ring substituted at the 4-position with a phenyl group and a carboxamide, and at the 1-position with a benzyl group.

  • pKa (Calculated): ~9.2 – 9.5 (Piperidine Nitrogen).

  • LogP (Predicted): ~2.8 – 3.2.

  • Solubility: Low in pure water; soluble in acidic aqueous buffers and organic solvents (Methanol, Acetonitrile).

The Challenge: Peak Tailing

At neutral pH (pH 7), the piperidine nitrogen is positively charged (


), while residual silanols (

) on the silica column surface are negatively charged. This leads to secondary ion-exchange interactions, resulting in severe peak tailing, retention time instability, and poor reproducibility.

Method Development Strategy

To overcome the basic nitrogen interaction, we employ a "Low pH / High Ionic Strength" strategy. By lowering the pH to < 3.0, we achieve two goals:

  • Silanol Suppression: Residual silanols are protonated (

    
    ), rendering them neutral and reducing secondary interactions.
    
  • Analyte Solubility: The basic amine is fully protonated, ensuring solubility in the aqueous phase.

Decision Matrix (Graphviz)

The following logic flow dictates the selection of column and mobile phase based on the analyte's basicity.

MethodStrategy Start Analyte: BPPC (Basic Amine, pKa ~9.5) pH_Choice Select Mobile Phase pH Start->pH_Choice Goal Goal: Symetrical Peak (Tailing Factor < 1.5) Low_pH Low pH (pH 2.0 - 3.0) *Standard Approach* pH_Choice->Low_pH Preferred for Silica Stability High_pH High pH (pH > 10.0) *Hybrid Column Only* pH_Choice->High_pH Alternative Mechanism Mechanism: Protonate Silanols (Si-OH) Protonate Analyte (BH+) Low_pH->Mechanism Column_Sel Column Selection Mechanism->Column_Sel C18_End C18 (End-capped) e.g., Zorbax Eclipse, Luna C18(2) Column_Sel->C18_End Prevent Tailing Buffer Buffer Selection: Phosphate (UV) or Formate (MS) C18_End->Buffer Buffer->Goal

Caption: Strategic decision tree for basic piperidine analysis focusing on silanol suppression via low pH.

Detailed Experimental Protocols

Protocol A: Robust QC Method (UV Detection)

Best for routine purity analysis, assay, and reaction monitoring.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Phosphoric Acid (

    
    ), HPLC Grade.
    
  • Acetonitrile (ACN), Gradient Grade.

  • Water, Milli-Q or equivalent (

    
    ).
    

Buffer Preparation (25 mM Phosphate, pH 2.5):

  • Dissolve 3.40 g of

    
     in 950 mL of water.
    
  • Adjust pH to 2.5 ± 0.05 using Phosphoric Acid.

  • Dilute to 1000 mL. Filter through a 0.22 µm nylon filter.

Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent."End-capped" base-deactivated silica is essential to minimize tailing.
Mobile Phase A 25 mM Phosphate Buffer, pH 2.5Suppresses silanol ionization; maintains analyte solubility.
Mobile Phase B AcetonitrileStrong eluent for lipophilic benzyl/phenyl groups.
Mode Isocratic: 70% A / 30% BStable baseline; sufficient retention for polar impurities.
Flow Rate 1.0 mL/minStandard backpressure < 200 bar.
Temperature 35°CImproves mass transfer, sharpening basic peaks.
Detection UV @ 215 nm (Primary), 254 nm (Secondary)215 nm detects the amide bond; 254 nm is specific to the phenyl rings.
Injection Vol 5 - 10 µLPrevent column overload.
Protocol B: Stability-Indicating Gradient (MS Compatible)

Best for impurity profiling and identifying degradation products (Hydrolysis/Oxidation).

Reagents:

  • Ammonium Formate.

  • Formic Acid.[1][2]

  • Acetonitrile / Methanol.[2][3][4]

Buffer Preparation (10 mM Ammonium Formate, pH 3.0):

  • Dissolve 0.63 g Ammonium Formate in 1000 mL water.

  • Adjust pH to 3.0 with Formic Acid.

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold (Polar Impurities)
2.09010Start Gradient
15.04060Elution of BPPC
20.01090Wash (Late eluters)
22.09010Re-equilibration
27.09010End

Target Impurities & Relative Retention (RRT):

  • 4-Phenylpiperidine-4-carboxamide (De-benzylated): RRT ~0.4 (More polar, elutes early).

  • BPPC (Analyte): RRT = 1.0.

  • 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (Hydrolysis product): RRT ~1.2 (pH dependent; at pH 3.0, the acid is protonated and hydrophobic).

  • 1-Benzyl-4-phenylpiperidine-4-carbonitrile (Precursor): RRT ~1.3 (Less polar than amide).

Analytical Workflow & Data Processing

The following diagram outlines the complete workflow from sample preparation to data reporting, ensuring data integrity.

Workflow Sample Sample Prep (1 mg/mL in 50:50 ACN:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter HPLC HPLC Separation (Protocol A or B) Filter->HPLC Detect Detection (UV 215nm / MS) HPLC->Detect Integration Integration (Check Tailing Factor) Detect->Integration Report Final Report (% Area / Assay) Integration->Report

Caption: Standardized analytical workflow for BPPC analysis.

Validation & System Suitability

To ensure the method is "self-validating" per E-E-A-T standards, every run must meet the following System Suitability Criteria (SST).

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

Column aging (silanols exposed) or pH is too high. Replace column or lower pH.
Theoretical Plates (

)

Dead volume in system or flow rate issues. Check fittings.
Retention Time (

)

RSD
Pump fluctuation or insufficient equilibration.
Resolution (

)

(between Impurity & Main Peak)
Adjust gradient slope or lower %B start.
Troubleshooting Guide
  • Split Peaks: Usually indicates the sample solvent is too strong (e.g., 100% ACN injection). Solution: Dissolve sample in mobile phase or 50:50 Water:ACN.

  • Drifting Retention: pH of the mobile phase is near the pKa of the impurity (specifically the carboxylic acid derivative). Solution: Ensure buffer pH is strictly controlled (Buffer capacity).

References

  • McCalley, D. V. (2010).[5] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880.[5] Link

  • PubChem. (2023). Compound Summary: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (Structural Analog). National Library of Medicine. Link

  • Waters Corporation. (2023). Enhanced Performance for Basic Analytes at Low pH Using Charged Surface Hybrid Technology. Application Note. Link

  • SIELC Technologies. (2018).[6] Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1.[7]Link

Sources

Application Note: Preparation of Pethidine Intermediates via 1-Benzyl-4-phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for authorized pharmaceutical researchers and drug development professionals. It details the synthesis and processing of 1-Benzyl-4-phenylpiperidine-4-carboxamide as a strategic intermediate in the preparation of Pethidine (Meperidine).

Executive Summary & Strategic Rationale

The synthesis of Pethidine (Meperidine) typically proceeds via the Pethidine Intermediate A (1-methyl-4-phenylpiperidine-4-carbonitrile). However, industrial optimization and analog synthesis often utilize Benzyl-protected intermediates .

Using 1-Benzyl-4-phenylpiperidine-4-carboxamide offers distinct advantages over the traditional methyl-nitrile route:

  • Purification Checkpoint: The carboxamide moiety is highly crystalline and chemically stable, allowing for the rigorous removal of isomeric impurities (e.g., 3-phenyl isomers) before the final steps.

  • Regulatory Management: As a non-scheduled precursor (in many jurisdictions, unlike Norpethidine), it allows for safer storage and transport prior to the final "hot" synthesis steps.

  • Versatility: The benzyl group allows for divergent synthesis into other analogs (e.g., Anileridine) if required.

This guide details the Hydrolysis-Esterification-Transalkylation workflow to convert the carboxamide into the final Pethidine scaffold.

Regulatory & Safety Disclaimer

WARNING: CONTROLLED SUBSTANCE PRECURSORS Pethidine is a Schedule II controlled substance (USA/DEA) and strictly regulated globally. The intermediates described herein (specifically Norpethidine esters) are also controlled.

  • Authorization: This protocol is intended solely for use by Schedule I/II licensed researchers within DEA-registered (or equivalent) facilities.

  • Hazards: Phenylpiperidines are potent opioids.[1] Absorption via skin or inhalation can be fatal. All manipulations must occur in a certified fume hood with appropriate PPE (double nitrile gloves, respirator/PAPR).

  • Compliance: Verify local laws regarding the possession of 1-Benzyl-4-phenylpiperidine derivatives.

Synthetic Pathway Visualization

The following flowchart outlines the chemical logic, moving from the stable Carboxamide intermediate to the active Pethidine Hydrochloride.

Pethidine_Synthesis cluster_0 Purification Zone Amide START: 1-Benzyl-4-phenyl piperidine-4-carboxamide (Stable Solid) Acid Intermediate 1: 1-Benzyl-4-phenyl piperidine-4-carboxylic Acid Amide->Acid Step 1: Acid Hydrolysis (H2SO4, Reflux) BenzylEster Intermediate 2: Ethyl 1-benzyl-4-phenyl piperidine-4-carboxylate Acid->BenzylEster Step 2: Fischer Esterification (EtOH, H2SO4) NorEster Intermediate 3 (Norpethidine): Ethyl 4-phenyl piperidine-4-carboxylate BenzylEster->NorEster Step 3: Catalytic Debenzylation (H2, Pd/C) Pethidine TARGET: Pethidine HCl (Ethyl 1-methyl-4-phenyl piperidine-4-carboxylate) NorEster->Pethidine Step 4: Reductive Methylation (HCHO, HCOOH)

Caption: Logical workflow converting the benzyl-carboxamide scaffold to Pethidine via hydrolysis, esterification, and N-alkylation switching.

Detailed Experimental Protocols

Protocol A: Hydrolysis of Carboxamide to Carboxylic Acid

Objective: Convert the sterically hindered amide to the free carboxylic acid. Challenge: The 4-phenyl group creates steric bulk, making the amide resistant to mild hydrolysis. Harsh acidic conditions are required.

  • Reagents:

    • 1-Benzyl-4-phenylpiperidine-4-carboxamide (10.0 g, 34 mmol)

    • Sulfuric Acid (H₂SO₄), 60% w/w aqueous solution (50 mL)

    • Ammonium Hydroxide (NH₄OH), 25%

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Oil Bath.

Procedure:

  • Charge: Place the carboxamide (10.0 g) into the RBF.

  • Acid Addition: Slowly add 50 mL of 60% H₂SO₄. Exothermic reaction - cool in ice bath if necessary.

  • Reflux: Heat the mixture to reflux (approx. 120-130°C) for 12–16 hours .

    • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The amide spot (lower Rf) should disappear, replaced by the acid spot (baseline or streak).

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Carefully adjust pH to ~6.0–6.5 using Ammonium Hydroxide. The zwitterionic amino acid will precipitate.

    • Note: Do not make too basic (pH > 9), or the salt may redissolve.

  • Isolation: Filter the white solid. Wash with cold water (2 x 20 mL) and acetone (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 60°C.

    • Yield Expectation: 85–90%

    • Product: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid.[2][3]

Protocol B: Esterification to Ethyl Ester

Objective: Formation of the ethyl ester (Pethidine scaffold).

  • Reagents:

    • 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (Dried from Step A)

    • Absolute Ethanol (EtOH), 100 mL

    • Thionyl Chloride (SOCl₂), 1.5 eq OR Conc. H₂SO₄ (catalytic)

  • Safety: SOCl₂ releases HCl and SO₂ gas. Use a scrubber.

Procedure:

  • Activation: Suspend the carboxylic acid in Absolute Ethanol.

  • Catalyst Addition:

    • Method A (Thionyl Chloride): Cool to 0°C. Add SOCl₂ dropwise.

    • Method B (Sulfuric Acid): Add 2 mL conc. H₂SO₄.[2][4][5]

  • Reflux: Heat to reflux for 6–8 hours. The suspension should clear as the ester forms.

  • Workup: Evaporate Ethanol under reduced pressure.

  • Neutralization: Dissolve residue in water/ice. Basify with Na₂CO₃ to pH 9.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄ and evaporate. The resulting oil is Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate .

Protocol C: The "Benzyl-to-Methyl" Switch

This is the critical differentiation from standard routes. We must swap the N-Benzyl group for an N-Methyl group.

Step C1: Catalytic Debenzylation
  • Reagents:

    • Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

    • Pd/C (10% Palladium on Carbon), 10 wt% loading

    • Ethanol (Solvent)[6]

    • Hydrogen Gas (Balloon or Parr Shaker at 30 psi)

  • Procedure:

    • Dissolve the benzyl ester in Ethanol.

    • Add Pd/C catalyst under inert atmosphere (Argon/Nitrogen). Fire Hazard: Do not add dry catalyst to solvent.

    • Introduce Hydrogen. Agitate at Room Temperature for 4–6 hours.

    • Filter through Celite to remove catalyst.

    • Evaporate solvent to yield Norpethidine Ethyl Ester (Secondary amine).

Step C2: N-Methylation (Eschweiler-Clarke)
  • Reagents:

    • Norpethidine Ethyl Ester[7]

    • Formaldehyde (37% aq)

    • Formic Acid (98%)

  • Procedure:

    • Mix the amine with 2.2 eq of Formic acid and 1.2 eq of Formaldehyde.

    • Heat to reflux (90–100°C) for 2–4 hours. CO₂ evolution will be observed.

    • Cool, basify with NaOH, and extract with Ether/DCM.

    • Salt Formation: Dissolve the free base in acetone and add ethanolic HCl to precipitate Pethidine Hydrochloride .

Analytical Validation (QC)

Trustworthiness relies on validating the intermediate transitions.

CompoundKey IR Signals (cm⁻¹)1H NMR Diagnostic (CDCl₃)
Carboxamide 1660 (C=O Amide), 3150-3350 (N-H)δ 7.2-7.4 (Ph), δ 5.5 (br, NH₂), δ 3.5 (s, N-Bn)
Carboxylic Acid 1710 (C=O Acid), 2500-3000 (OH broad)δ 10.5 (br, COOH), δ 3.6 (N-Bn CH₂)
Benzyl Ester 1725 (C=O Ester), 1180 (C-O)δ 4.1 (q, O-CH₂-CH₃), δ 1.1 (t, CH₃)
Pethidine HCl 1720 (C=O Ester), 2500 (NH+ Salt)δ 2.8 (s, N-CH₃), δ 4.2 (q, Ester)

Impurity Profile:

  • 3-Phenyl Isomer: Arises from non-regioselective ring closure in the nitrile step. The Carboxamide crystallization (Protocol A) is the most effective step to remove this.

  • Benzyl Chloride: Starting material residue.[5] Must be < 0.1% before Step C1 to prevent catalyst poisoning.

References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidinderivaten. U.S. Patent 2,167,351. Link

    • Foundational patent describing the synthesis of pethidine via the nitrile/ester route.
  • Janssen, P. A. J., et al. (1960). Synthetic Analgesics: Part I. Diphenylpropylamines. Pergamon Press. Authoritative text on the structure-activity relationships and synthesis of phenylpiperidines.
  • Feldman, P. L., et al. (1991). "Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgesics." Journal of Medicinal Chemistry, 34(7), 2202–2208.[8] Link

    • Describes the hydrolysis of sterically hindered 4-phenylpiperidine-4-nitriles and carboxamides.
  • Carroll, F. I., et al. (1986). "Synthesis and biological activity of 3-methyl- and 3,5-dimethyl-4-phenylpiperidine derivatives." Journal of Medicinal Chemistry, 29(11), 2321–2325. Link

    • Provides specific conditions for the debenzylation and methylation of piperidine intermedi
  • PubChem. (2023). Compound Summary: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid.[2][3] National Library of Medicine. Link

    • Verification of chemical structure and physical properties.

Sources

Application Notes and Protocols for the Extraction of 1-Benzyl-4-phenylpiperidine-4-carboxamide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the efficient extraction of 1-Benzyl-4-phenylpiperidine-4-carboxamide from complex reaction mixtures. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to ensure high purity and yield of the target compound, a crucial prerequisite for subsequent analytical characterization, stability studies, and biological activity screening. The methodologies detailed include liquid-liquid extraction based on acid-base principles, solid-phase extraction, and crystallization techniques. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, troubleshooting guidelines, and visual aids to facilitate seamless execution in a laboratory setting.

Introduction: The Importance of Purity for Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural feature in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, exhibiting a wide range of biological activities including analgesic, antihistaminic, and antipsychotic effects.[1][2] 1-Benzyl-4-phenylpiperidine-4-carboxamide, a functionalized piperidine derivative, serves as a valuable building block in the synthesis of novel therapeutic agents.[2] The purity of such intermediates is paramount, as even trace impurities can significantly impact the outcome of subsequent synthetic steps, alter pharmacological profiles, and compromise the integrity of research data.

This guide addresses the critical need for robust and reproducible extraction protocols tailored to the unique physicochemical properties of 1-Benzyl-4-phenylpiperidine-4-carboxamide. The presence of a basic tertiary amine (the piperidine nitrogen) and a neutral carboxamide group dictates a strategic approach to its separation from unreacted starting materials, catalysts, and byproducts.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 1-Benzyl-4-phenylpiperidine-4-carboxamide is fundamental to designing an effective extraction strategy.

PropertyValue/ProfileSource
Molecular Formula C₂₃H₂₄N₂OInferred from structure
Molecular Weight 356.46 g/mol Inferred from structure
Appearance Likely a solid at room temperature[3]
pKa (Conjugate Acid) ~8.0 - 9.0 (Estimated for the piperidine nitrogen)Inferred from similar structures
Solubility Organic Solvents: Good solubility in a range of polar aprotic (e.g., dichloromethane, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol).[4][5] Aqueous Solubility: Low solubility in neutral water, but significantly increased solubility in acidic aqueous solutions due to the formation of the protonated piperidinium salt.[6][7]General principles of amine solubility

The key to a successful extraction lies in exploiting the differential solubility of the target compound in its neutral and protonated forms.[6]

Core Extraction Strategy: Acid-Base Liquid-Liquid Extraction

The most common and effective primary purification technique for basic compounds like 1-Benzyl-4-phenylpiperidine-4-carboxamide is acid-base liquid-liquid extraction.[7][8] This method leverages the ability of the tertiary amine to be protonated by an acid, rendering it water-soluble, while neutral and acidic impurities remain in the organic phase.

Workflow for Acid-Base Extraction

ExtractionWorkflow RM Reaction Mixture in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) RM->AddAcid Shake Shake and Separate Layers in Separatory Funnel AddAcid->Shake OrganicLayer Organic Layer (Neutral & Acidic Impurities) Shake->OrganicLayer AqueousLayer Aqueous Layer (Protonated Product) Shake->AqueousLayer AddBase Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer AqueousLayer->AddBase Precipitate Precipitation or Extraction of Neutral Product AddBase->Precipitate OrganicExtraction Extract with Organic Solvent (e.g., DCM) Precipitate->OrganicExtraction FinalProduct Pure 1-Benzyl-4-phenylpiperidine-4-carboxamide in Organic Solvent OrganicExtraction->FinalProduct

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Detailed Protocol for Acid-Base Extraction

Objective: To separate 1-Benzyl-4-phenylpiperidine-4-carboxamide from a reaction mixture containing neutral and acidic impurities.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Initial Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), it must first be removed under reduced pressure and the residue redissolved.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[6]

    • Allow the layers to separate. The top and bottom layers will depend on the density of the organic solvent relative to water.

    • Drain the aqueous layer (which now contains the protonated product) into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery of the product.

    • Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification and Re-extraction:

    • Place the combined acidic aqueous extracts in a clean separatory funnel or a flask with magnetic stirring, and cool in an ice bath.

    • Slowly add 2M NaOH solution while monitoring the pH. Continue adding base until the solution is basic (pH > 10). The deprotonated 1-Benzyl-4-phenylpiperidine-4-carboxamide will precipitate out of the solution or form an oily layer.

    • Add a fresh portion of a water-immiscible organic solvent (e.g., DCM) to the separatory funnel.

    • Shake vigorously to extract the neutral product into the organic layer.

    • Allow the layers to separate and drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent to maximize recovery.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with saturated brine solution to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Benzyl-4-phenylpiperidine-4-carboxamide.

Rationale for Key Steps:

  • Acidic Wash: The tertiary amine of the piperidine ring is basic and readily protonated by HCl, forming a water-soluble salt.[6][9] This allows for its selective transfer into the aqueous phase.

  • Basification: The addition of a strong base like NaOH deprotonates the piperidinium salt, regenerating the neutral, water-insoluble form of the product, making it extractable back into an organic solvent.[8]

  • Brine Wash: This step helps to break up any emulsions and reduces the amount of dissolved water in the organic phase.

Alternative and Complementary Purification Techniques

While acid-base extraction is highly effective, residual impurities may persist. The following techniques can be employed for further purification.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a valuable technique for purifying samples when liquid-liquid extraction is cumbersome or when a higher degree of purity is required.[10] For 1-Benzyl-4-phenylpiperidine-4-carboxamide, a reversed-phase or a weak cation exchange SPE cartridge can be utilized.

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol, Water) Load 2. Load Sample (Dissolved in appropriate solvent) Condition->Load Wash 3. Wash (Remove weakly bound impurities) Load->Wash Elute 4. Elute (Collect purified product) Wash->Elute

Caption: General Workflow for Solid-Phase Extraction.

Sorbent: C18 or a polymer-based reversed-phase sorbent.

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent bed.

  • Loading: Dissolve the partially purified product in a minimal amount of a strong organic solvent (e.g., methanol) and dilute with water to ensure retention on the C18 phase. Load this solution onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to elute polar impurities.

  • Elution: Elute the 1-Benzyl-4-phenylpiperidine-4-carboxamide with a stronger organic solvent, such as methanol or acetonitrile.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds.[1] The success of crystallization depends heavily on the choice of solvent.

The ideal solvent for crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[11] For piperidine derivatives, a range of solvents from polar protic (e.g., ethanol, isopropanol) to moderately polar aprotic (e.g., acetonitrile, ethyl acetate) can be effective.[1][11] A two-solvent system (a "good" solvent and a "poor" anti-solvent) can also be employed.

Solvent SystemRationale
Ethanol/Water The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, crystals should form.
Ethyl Acetate/Hexane The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added slowly. Cooling will induce crystallization.
  • Dissolution: Dissolve the crude or partially purified solid in a minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Analytical Validation of Purity

The purity of the extracted 1-Benzyl-4-phenylpiperidine-4-carboxamide should be confirmed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in the purified sample. A suitable mobile phase could be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. The high sensitivity of MS allows for the identification of trace impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Troubleshooting

ProblemPossible CauseSolution
Emulsion formation during liquid-liquid extraction High concentration of surfactants or fine particulates. Agitation is too vigorous.Add a small amount of brine.[8] Gently swirl instead of shaking vigorously. Allow the mixture to stand for a longer period.
Low recovery after extraction Incomplete protonation or deprotonation. Insufficient number of extractions.Check the pH of the aqueous layers to ensure complete protonation/deprotonation. Perform additional extractions.
Product does not crystallize Solution is not supersaturated. Presence of impurities inhibiting crystallization.Concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. Try a different solvent system.
Oily product instead of solid Presence of impurities lowering the melting point. Residual solvent.Re-purify using another technique (e.g., SPE or column chromatography). Ensure complete removal of solvent under high vacuum.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents and corrosive acids and bases with care.

  • Be aware of the potential hazards of the reagents and byproducts in the reaction mixture. Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 16, 2026, from [Link]

  • Thirumal, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Solubility of Things. (n.d.). Piperidine. Retrieved February 16, 2026, from [Link]

  • Element Lab Solutions. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved February 16, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 16, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 16, 2026, from [Link]

  • Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. Edubirdie. Retrieved February 16, 2026, from [Link]

  • Chick, L. A., et al. (2007). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 63(Pt 6), 964-972.
  • PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Retrieved February 16, 2026, from [Link]

  • Khan, I., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Journal of Molecular Structure, 1271, 134041.
  • Defense Technical Information Center. (1986). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved February 16, 2026, from [Link]

  • Saraji, M., & Farajzadeh, M. A. (2012). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique.
  • Dück, R., et al. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
  • Lee, M. R., et al. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(14), 2824-2830.
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • ResearchGate. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved February 16, 2026, from [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Retrieved February 16, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. Retrieved February 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved February 16, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved February 16, 2026, from [Link]

  • OSTI.GOV. (1988). Extraction of carboxylic acids by amine extractants (Technical Report). Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2006). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved February 16, 2026, from [Link]

  • The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 16, 2026, from [Link]

  • PubMed. (2006). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved February 16, 2026, from [Link]

  • PubMed Central. (2018). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Retrieved February 16, 2026, from [Link]

  • UniCA IRIS. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved February 16, 2026, from [Link]

  • UCL Discovery. (2020). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved February 16, 2026, from [Link]

  • ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved February 16, 2026, from [Link]

  • UNT Digital Library. (1991). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Regeneration of Amine-Carboxylic Acid Extracts. Retrieved February 16, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-Benzyl-4-phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Benzyl-4-phenylpiperidine-4-carboxamide, a scaffold of significant interest in medicinal chemistry. We will delve into the intricacies of its spectral features, compare it with relevant alternatives, and provide robust experimental protocols to ensure data integrity and reproducibility.

The Significance of the 1-Benzyl-4-phenylpiperidine-4-carboxamide Scaffold

The 1-benzyl-4-phenylpiperidine-4-carboxamide core is a privileged scaffold in the design of neuroactive compounds, notably as a precursor to potent opioid analgesics and other central nervous system (CNS) agents. Its rigid piperidine ring, substituted with aromatic moieties, allows for specific interactions with biological targets. The carboxamide group offers a key hydrogen bonding motif, further enhancing its potential for molecular recognition. A thorough understanding of its structure through NMR is the first step in unlocking its therapeutic potential and designing next-generation therapeutics.

Decoding the ¹H NMR Spectrum: A Region-by-Region Analysis

Expected Chemical Shifts and Multiplicities (in CDCl₃, estimated):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (Phenyl & Benzyl)7.20 - 7.40Multiplet10HProtons on the phenyl and benzyl aromatic rings.
Amide NH₂5.50 - 6.50Broad Singlet2HProtons of the primary carboxamide.
Benzylic CH₂~3.55Singlet2HThe two protons of the benzylic methylene group.
Piperidine H2ax, H6ax~2.80 - 3.00Multiplet2HAxial protons on the carbons adjacent to the nitrogen.
Piperidine H2eq, H6eq~2.10 - 2.30Multiplet2HEquatorial protons on the carbons adjacent to the nitrogen.
Piperidine H3ax, H5ax~2.40 - 2.60Multiplet2HAxial protons on the carbons beta to the nitrogen.
Piperidine H3eq, H5eq~1.80 - 2.00Multiplet2HEquatorial protons on the carbons beta to the nitrogen.

Causality Behind the Chemical Shifts:

  • Aromatic Region (7.20 - 7.40 ppm): The protons on both the 4-phenyl and the N-benzyl groups will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The signals are expected to be a complex multiplet due to overlapping signals and spin-spin coupling between the aromatic protons.

  • Amide Protons (5.50 - 6.50 ppm): The protons of the primary amide (CONH₂) typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Benzylic Protons (~3.55 ppm): The methylene protons of the N-benzyl group are adjacent to both an aromatic ring and a nitrogen atom. This leads to a characteristic downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

  • Piperidine Ring Protons (1.80 - 3.00 ppm): The piperidine ring protons exhibit a complex set of signals due to the chair conformation of the ring, which results in distinct axial and equatorial environments.

    • Axial vs. Equatorial: Generally, axial protons are more shielded and appear at a slightly lower chemical shift than their equatorial counterparts.

    • Protons Adjacent to Nitrogen (H2, H6): These protons are deshielded by the electronegative nitrogen atom and will appear further downfield compared to the H3 and H5 protons.

    • Geminal and Vicinal Coupling: The piperidine protons will exhibit both geminal coupling (coupling between two protons on the same carbon) and vicinal coupling (coupling between protons on adjacent carbons). The magnitude of the vicinal coupling constant (J-value) is dependent on the dihedral angle, with trans-diaxial couplings typically being larger than axial-equatorial or equatorial-equatorial couplings. This complexity often results in overlapping multiplets for the piperidine ring system.

Comparative Analysis: Structural Alternatives and Their Spectral Signatures

To better understand the unique spectral features of 1-Benzyl-4-phenylpiperidine-4-carboxamide, it is instructive to compare it with structurally related molecules.

CompoundKey Structural DifferenceImpact on ¹H NMR Spectrum
1-Benzyl-4-phenylpiperidine Lacks the 4-carboxamide group.The absence of the electron-withdrawing carboxamide group at the 4-position will lead to a slight upfield shift of the piperidine protons, particularly H3, H4, and H5.
4-Phenylpiperidine-4-carboxamide Lacks the N-benzyl group.The most significant difference will be the absence of the characteristic benzylic singlet around 3.55 ppm and the aromatic signals corresponding to the benzyl group. The piperidine protons adjacent to the nitrogen (H2 and H6) will be shifted upfield due to the absence of the deshielding benzyl group.
N,N-Dimethyl-1-benzyl-4-phenylpiperidine-4-carboxamide The primary amide is replaced with a tertiary dimethylamide.The broad singlet for the amide NH₂ protons will be absent. Instead, two singlets for the two non-equivalent methyl groups on the nitrogen may be observed, often in the 2.8-3.2 ppm region.

This comparative analysis highlights how subtle changes in the molecular structure can lead to significant and predictable changes in the ¹H NMR spectrum, reinforcing the power of this technique for structural verification.

Experimental Protocols: Ensuring High-Quality Data

The acquisition of a clean, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup.

Step-by-Step ¹H NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of 1-Benzyl-4-phenylpiperidine-4-carboxamide into a clean, dry vial.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble compounds and has the advantage of shifting the residual water peak away from the regions of interest.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2][3] Gently swirl or sonicate the vial to ensure complete dissolution.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

¹H NMR Data Acquisition Workflow:

The following is a generalized workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

acquisition_workflow cluster_sample Sample Insertion cluster_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Insert_Sample Insert Sample into Magnet Lock Lock on Deuterium Signal Insert_Sample->Lock Tune_Match Tune and Match Probe Lock->Tune_Match Shim Shim for Homogeneity Tune_Match->Shim Set_Parameters Set Acquisition Parameters Shim->Set_Parameters Acquire_FID Acquire Free Induction Decay (FID) Set_Parameters->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration_Analysis Integration and Analysis Baseline_Correction->Integration_Analysis

Caption: A generalized workflow for ¹H NMR data acquisition and processing.

Conclusion: The Indispensable Role of ¹H NMR

The detailed analysis of the ¹H NMR spectrum of 1-Benzyl-4-phenylpiperidine-4-carboxamide, even when based on well-established data from close analogs, underscores the indispensable role of this technique in modern drug discovery. Each peak, its position, and its splitting pattern provides a wealth of information about the molecular structure, confirming its identity and purity. By following rigorous experimental protocols and applying a sound understanding of NMR principles, researchers can confidently elucidate the structures of their target molecules, paving the way for the development of new and improved therapeutics.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Retrieved February 15, 2026, from [Link]

  • Moi, D., Serena, V., Angeli, A., Supuran, C. T., & Onnis, V. (2020). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Molecules, 25(15), 3453. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-4-phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of 1-Benzyl-4-phenylpiperidine-4-carboxamide. As a key scaffold in medicinal chemistry, understanding its mass spectral behavior is critical for structural confirmation, metabolite identification, and impurity profiling.[1] This document outlines the principal fragmentation pathways, compares them to structurally related compounds like fentanyl analogs, and provides a detailed experimental protocol for robust analysis. The insights are derived from established fragmentation principles of piperidine derivatives and related pharmaceutical compounds.[2][3]

Introduction: The Significance of the Benzylpiperidine Scaffold

1-Benzyl-4-phenylpiperidine-4-carboxamide is a versatile chemical intermediate used in the synthesis of neurologically active compounds.[1] Its structural motifs are present in molecules designed to target monoamine transporters (SERT, NET) and acetylcholinesterase (AChE), making it relevant for research into antidepressants and treatments for neurodegenerative diseases.[1]

Given its pharmaceutical importance, unambiguous structural characterization is paramount. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing a fragmentation "fingerprint" that confirms molecular identity and structure. This guide explains the causal mechanisms behind the fragmentation of this specific molecule, offering a predictive framework for researchers.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing basic nitrogen-containing compounds like piperidine derivatives, as they readily form protonated molecules [M+H]⁺.[2] The fragmentation of the 1-Benzyl-4-phenylpiperidine-4-carboxamide [M+H]⁺ ion (calculated m/z 295.18) is predicted to be driven by the stability of the resulting fragment ions, primarily through charge-directed cleavages originating from the protonated nitrogen atom.

The fragmentation is expected to follow several key pathways, dictated by the weakest bonds and the formation of stable carbocations and neutral losses.

Key Fragmentation Pathways:
  • Pathway A: α-Cleavage and Formation of the Tropylium Ion: The most common fragmentation pathway for N-benzyl amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[2][4] This results in the formation of the highly stable, resonance-stabilized tropylium ion (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum of N-benzyl compounds.

  • Pathway B: Cleavage of the N-Benzyl Bond: A related cleavage involves the N-C bond of the benzyl group, leading to the formation of the protonated 4-phenylpiperidine-4-carboxamide fragment at m/z 204 . The benzyl radical is lost as a neutral species.

  • Pathway C: Fragmentation of the Piperidine Ring Core: Following the initial loss of the benzyl group, the remaining piperidine structure can undergo further fragmentation. A characteristic cleavage for 4-substituted piperidines is the loss of the substituents around the C4 position. This can lead to several diagnostic ions.

  • Pathway D: Neutral Loss of Carboxamide Group: The amide functional group can be lost as a neutral molecule of isocyanic acid (HNCO) or through the loss of ammonia (NH₃) followed by carbon monoxide (CO), particularly after ring opening. A direct loss of the CONH₂ radical is also possible, though less common.

  • Pathway E: Fentanyl-like Cleavage: Structurally, the target molecule resembles fentanyl analogs. In fentanyl, a major fragmentation occurs at the amide N-C4 bond.[3][5] An analogous cleavage in our compound would involve the C4-N bond of a hypothetical anilido group. Here, the equivalent would be the cleavage of the C4-phenyl or C4-carboxamide bond. More directly comparable is the cleavage that generates the benzylpiperidine portion. Cleavage at the C4-phenyl bond would yield a benzylpiperidine fragment at m/z 218 .

Below is a diagram illustrating the primary predicted fragmentation pathways originating from the protonated parent molecule.

G cluster_main Fragmentation of 1-Benzyl-4-phenylpiperidine-4-carboxamide cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C parent [M+H]⁺ m/z 295.18 (C₁₉H₂₃N₂O)⁺ tropylium Tropylium Ion m/z 91.05 (C₇H₇)⁺ parent->tropylium α-Cleavage frag_a_rem Remaining Piperidine m/z 204.12 parent->frag_a_rem Loss of C₇H₇ radical frag_b Protonated Benzylpiperidine m/z 176.14 (C₁₂H₁₈N)⁺ parent->frag_b Loss of Phenylcarboxamide frag_c Phenylpiperidine fragment m/z 162.13 (C₁₁H₁₆N)⁺ parent->frag_c Loss of Benzyl & CONH₂

Caption: Predicted major fragmentation pathways for protonated 1-Benzyl-4-phenylpiperidine-4-carboxamide.

Data Summary and Interpretation

The expected fragmentation pattern provides several diagnostic ions that can be used to confirm the structure of the molecule.

Predicted m/zProposed Ion StructureFragmentation PathwaySignificance
295.18[M+H]⁺-Protonated molecular ion.
91.05Tropylium ion (C₇H₇)⁺Pathway AHighly characteristic of a benzyl group. Often the base peak.
204.12[4-phenylpiperidine-4-carboxamide+H]⁺Pathway AConfirms the structure of the piperidine core after loss of the benzyl group.
176.14[1-Benzylpiperidine+H]⁺Pathway BIndicates cleavage with loss of the C4 substituents.
162.13[4-phenylpiperidine+H]⁺Pathway CResults from the loss of both the N-benzyl and C4-carboxamide groups.

Comparative Analysis: Distinguishing from Fentanyl Analogs

While sharing a substituted piperidine core, the fragmentation of 1-Benzyl-4-phenylpiperidine-4-carboxamide can be clearly distinguished from that of fentanyl or its analogs.

  • Fentanyl's Signature Ions: Fentanyl fragmentation is dominated by ions at m/z 188 (piperidine ring with phenethyl group) and m/z 105 (phenethyl fragment).[3][6]

  • Key Differentiators:

    • Tropylium vs. Phenethyl Fragment: The target compound will show a strong peak at m/z 91 due to the benzyl group, whereas fentanyl shows a peak at m/z 105 from its phenethyl group. This 14-mass-unit difference is a definitive marker.

    • Absence of Anilido Group Fragments: Fentanyl spectra often contain fragments corresponding to the N-phenylpropanamide portion. These will be absent in the spectrum of our target compound.

    • Presence of Carboxamide-Related Losses: The neutral loss of isocyanic acid (43.02 Da) or fragments related to the carboxamide group provides an additional layer of identification unique to this molecule.

This comparative approach is crucial in forensic and clinical settings to avoid misidentification, especially as new designer drugs with similar scaffolds emerge.[7][8]

Experimental Protocol: ESI-MS/MS Analysis

This protocol provides a robust method for acquiring high-quality MS/MS data for 1-Benzyl-4-phenylpiperidine-4-carboxamide.

G prep 1. Sample Preparation Dissolve 1 mg/mL in Methanol/Water (1:1) + 0.1% Formic Acid lc 2. LC Conditions (Optional) C18 Column Gradient: H₂O to ACN (both with 0.1% FA) Flow: 0.3 mL/min prep->lc infusion Direct Infusion Flow: 5-10 µL/min prep->infusion ms 3. MS Parameters Instrument: Q-TOF or Triple Quadrupole Mode: Positive ESI lc->ms infusion->ms ms1 4. Full Scan (MS1) Range: m/z 100-500 Identify [M+H]⁺ at m/z 295.18 ms->ms1 ms2 5. Product Ion Scan (MS/MS) Precursor: m/z 295.18 Collision Energy Ramp: 10-40 eV to find optimal fragmentation ms1->ms2

Caption: Standard workflow for ESI-MS/MS analysis of the target compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.[9]

  • Instrumentation:

    • Utilize a tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source.[2]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: Set according to instrument manufacturer recommendations (e.g., Nitrogen at 8-12 L/min).

  • Data Acquisition:

    • MS1 Full Scan: First, acquire a full scan spectrum from m/z 100 to 500 to confirm the presence of the precursor ion at m/z 295.18.

    • MS2 Product Ion Scan: Select m/z 295.18 as the precursor ion for collision-induced dissociation (CID).

    • Collision Energy: Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to observe the full profile of fragment ions, from gentle cleavages to more extensive fragmentation. This is crucial for obtaining a rich and informative spectrum.[3]

Conclusion

The mass spectral fragmentation of 1-Benzyl-4-phenylpiperidine-4-carboxamide is predicted to be characterized by several high-yield, structurally significant ions. The presence of a dominant tropylium ion at m/z 91 is a definitive indicator of the N-benzyl moiety, while other fragments confirm the integrity of the substituted piperidine core. By comparing these expected fragments to those of well-documented compounds like fentanyl, a clear and unambiguous identification can be achieved. The methodologies and predictive data presented in this guide serve as a valuable resource for researchers in drug discovery, analytical chemistry, and forensic science, enabling confident structural elucidation and differentiation from related controlled substances.

References

  • BenchChem. (2025).
  • OSTI.GOV. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry.
  • ACS. (n.d.). Characterization of fentanyl analogues using ion mobility-mass spectrometry (IM-MS).
  • ACS Publications. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry.
  • PMC. (n.d.). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS).
  • Augusta University Research Profiles. (2025). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS).
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Chemistry LibreTexts. (2023).
  • Cayman Chemical. (n.d.).
  • BenchChem. (n.d.). 1-Benzylpiperidine-4-carboxamide.
  • ResearchGate. (n.d.).
  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.

Sources

A Comparative Guide to 1-Benzyl-4-phenylpiperidine-4-carboxamide and Pethidine Impurities: A Structural and Analytical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Benzyl-4-phenylpiperidine-4-carboxamide and the known impurities of Pethidine (also known as Meperidine). Designed for researchers, scientists, and drug development professionals, this document delves into the structural relationships, synthetic origins, and analytical methodologies pertinent to these compounds. Our focus is on providing a causal understanding of experimental choices and establishing a framework for robust impurity profiling.

Introduction: The Imperative of Impurity Profiling in Opioid Synthesis

Pethidine, a widely recognized synthetic opioid of the phenylpiperidine class, has a well-documented profile of process-related impurities and degradation products.[1][2][3] Regulatory bodies mandate stringent control over these impurities, as even trace amounts can impact the safety and efficacy of the final drug product. The neurotoxic potential of metabolites like Norpethidine and process impurities such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) underscores the critical need for comprehensive analytical oversight.[1][4][5][6]

This guide examines 1-Benzyl-4-phenylpiperidine-4-carboxamide, a compound structurally related to the Pethidine core. While not typically listed as a standard Pethidine impurity, its structural similarity warrants a comparative analysis. Understanding its properties in the context of Pethidine's impurity profile is crucial for laboratories involved in the synthesis of related piperidine-based active pharmaceutical ingredients (APIs), where shared intermediates or cross-contamination could potentially introduce it into the manufacturing stream.

Structural and Physicochemical Comparison

The foundation of this comparison lies in the molecular structures of Pethidine, its key impurities, and 1-Benzyl-4-phenylpiperidine-4-carboxamide. All share the 4-phenylpiperidine scaffold, which is pivotal to their pharmacological and chemical properties.[2][3]

The key structural differences are:

  • N-Substituent: Pethidine features an N-methyl group, whereas 1-Benzyl-4-phenylpiperidine-4-carboxamide has a larger N-benzyl group.

  • C4-Substituent: Pethidine contains an ethyl ester (-COOCH2CH3), while the compound of interest has a primary amide (-CONH2).

These modifications significantly alter the molecule's polarity, basicity, and metabolic fate.

G cluster_0 Core Scaffold cluster_1 Pethidine & Key Related Compounds cluster_2 Compound Under Comparison 4-Phenylpiperidine Pethidine Pethidine (N-Methyl, C4-Ethyl Ester) 4-Phenylpiperidine->Pethidine  N-Methylation + C4-Esterification Norpethidine Norpethidine (N-H, C4-Ethyl Ester) 4-Phenylpiperidine->Norpethidine  C4-Esterification Target 1-Benzyl-4-phenyl- piperidine-4-carboxamide (N-Benzyl, C4-Amide) 4-Phenylpiperidine->Target  N-Benzylation + C4-Amidation

Figure 1: Structural relationships of the core 4-phenylpiperidine scaffold.
Table 1: Comparative Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Differentiator
Pethidine C₁₅H₂₁NO₂247.3357-42-1N-Methyl, C4-Ethyl Ester[7]
Norpethidine C₁₄H₁₉NO₂233.3177-17-8N-H, C4-Ethyl Ester[8]
Pethidine Impurity A C₁₂H₁₇N175.27774-52-7N-Methyl, C4-Phenyl only[9]
1-Benzyl-4-phenylpiperidine-4-carboxamide C₁₉H₂₂N₂O294.3990378-95-5N-Benzyl, C4-Carboxamide

Synthesis Pathways and the Genesis of Impurities

Impurities in Pethidine can arise from incomplete reactions, side-reactions during synthesis, or degradation of the final API.[8] The classical synthesis of Pethidine provides a clear map of where these impurities can originate.

Pethidine Synthesis Workflow

The common synthesis route involves the reaction of benzyl cyanide with a bis-(2-chloroethyl)amine derivative, followed by hydrolysis and esterification.[1][10]

Figure 2: Pethidine synthesis pathway and points of impurity formation.
Potential Origin of 1-Benzyl-4-phenylpiperidine-4-carboxamide

This compound is not a direct Pethidine impurity. Its synthesis would likely start from N-benzyl-bis(2-chloroethyl)amine instead of the N-methyl version.[11] Subsequent reaction with benzyl cyanide would yield a cyano intermediate, which can be hydrolyzed to the corresponding carboxamide, often using strong acids like concentrated sulfuric acid.[12]

A hypothetical scenario for its presence as a process-related impurity in a multi-product facility could be the cross-contamination of starting materials, specifically the use of N-benzyl-bis(2-chloroethyl)amine in a process intended for Pethidine.

Table 2: Comparative Profile of Pethidine Impurities and the Target Compound
NameStructureTypical OriginToxicological Concern
Norpethidine N-demethylated PethidineMetabolism, Degradation[1][8]Neurotoxic; can cause seizures and hallucinations, especially with renal impairment.[1][4][6]
Pethidinic Acid Hydrolyzed PethidineIncomplete esterification, Degradation[8][13]Generally considered inactive.[14]
MPTP Dehydration/degradation productImproper synthesis/storagePotent neurotoxin causing irreversible Parkinsonian symptoms.[5]
Pethidine Impurity A 1-Methyl-4-phenylpiperidineSynthesis-related (precursor)[9]Primarily a marker of process control; toxicological data is limited.
1-Benzyl-4-phenylpiperidine-4-carboxamide N-benzylated amide analogueNot a Pethidine impurity; distinct synthesis pathway.[12]Not well-documented; potential for different metabolic profile and toxicity due to the N-benzyl group.

Analytical Methodologies: A Protocol for Detection

The analysis of Pethidine impurities requires sensitive and specific methods capable of separating structurally similar compounds. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15][16] A similar approach can be readily adapted to detect and quantify 1-Benzyl-4-phenylpiperidine-4-carboxamide.

Expert Rationale for Method Design

The choice of a Reversed-Phase HPLC (RP-HPLC) method is based on the moderately polar nature of the analytes. A C18 stationary phase provides excellent hydrophobic retention for the phenyl and piperidine rings. The mobile phase requires careful control of pH using a buffer (e.g., phosphate) because the analytes are basic compounds whose retention is highly sensitive to their ionization state. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. UV detection is suitable as the phenyl ring provides a strong chromophore.

Experimental Protocol: RP-HPLC for Impurity Profiling

This protocol is a self-validating system designed to separate Pethidine from its key impurities and is adaptable for the target compound.

1. Instrumentation and Columns:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Adjust pH to 7.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A / Acetonitrile (50:50 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 30 70
    30 30 70
    31 70 30

    | 40 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Prepare reference standards for Pethidine and known impurities (e.g., from EP or USP) at a concentration of approximately 0.01 mg/mL in the diluent.

5. System Suitability Testing (SST):

  • Rationale: SST ensures the chromatographic system is performing adequately before sample analysis.

  • Procedure: Inject a solution containing both Pethidine and a key impurity (e.g., Norpethidine).

  • Acceptance Criteria:

    • Resolution: The resolution between the Pethidine and Norpethidine peaks must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the Pethidine peak should be ≤ 1.5.

    • Reproducibility: Relative Standard Deviation (RSD) of peak areas from six replicate injections of the Pethidine standard should be ≤ 2.0%.

6. Analysis and Quantification:

  • Inject the sample solution.

  • Identify impurity peaks by comparing their retention times with those of the reference standards.

  • Quantify impurities using the external standard method, typically reported as a percentage relative to the main API peak area.

Figure 3: General workflow for HPLC-based impurity profiling.

Conclusion

The comparison between 1-Benzyl-4-phenylpiperidine-4-carboxamide and Pethidine impurities reveals important distinctions rooted in their chemical synthesis. While they share a common 4-phenylpiperidine core, they are not directly related in a precursor-product or API-impurity context. 1-Benzyl-4-phenylpiperidine-4-carboxamide arises from a distinct synthetic route characterized by N-benzylation.

However, the value of this comparison lies in the principles of analytical control. The methodologies established for Pethidine impurity profiling, particularly RP-HPLC, provide a robust and adaptable foundation for the analysis of other phenylpiperidine derivatives. For laboratories working with a diverse portfolio of piperidine-based APIs, understanding these structural and analytical relationships is paramount for developing effective quality control strategies, preventing cross-contamination, and ultimately ensuring patient safety.

References

  • Veeprho. Pethidine Impurities and Related Compound. [Link]

  • Wikipedia. Pethidine. [Link]

  • Axios Research. Pethidine. [Link]

  • Adli Tıp Bülteni. A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. [Link]

  • PubMed. The excretion of pethidine and its derivatives. [Link]

  • PubMed. Determination of MPTP, a toxic impurity of pethidine. [Link]

  • Homi Bhabha Centre for Science Education. PETHIDINE. [Link]

  • Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]

  • Pharmacy 180. Meperidine analogues - Synthesis and Drug Profile. [Link]

  • APSF. Pethidine: Mechanisms, Clinical Applications and Adverse Effects. [Link]

  • ResearchGate. Determination of MPTP, a toxic impurity of pethidine | Request PDF. [Link]

  • Taylor & Francis Online. AN IMPROVED PREPARATION OF 1-METHYL-4-CYANO-4-PHENYLPIPERIDINE. [Link]

  • PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Gavin Publishers. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Wikipedia. 4-Cyano-1-methyl-4-phenyl-piperidine. [Link]

  • PubChem. Meperidine. [Link]

  • Therapeutic Target Database. Drug Information. [Link]

  • ResearchGate. Synthesis of 4‐methyl‐4‐phenylpiperidine. [Link]

  • Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Wikipedia. 4-Phenylpiperidine. [Link]

  • Pain Physician Journal. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Pharmaffiliates. CAS No : 22065-85-6 | Product Name : 1-Benzyl-4-piperidine-carboxaldehyde. [Link]

Sources

Comparative Guide: Certified Reference Materials (CRM) for 1-Benzyl-4-phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for 1-Benzyl-4-phenylpiperidine-4-carboxamide (CAS 84176-76-1), a critical intermediate and impurity in the synthesis of phenylpiperidine opioids (e.g., Pethidine/Meperidine) and antidiarrheals (e.g., Diphenoxylate, Loperamide).

Executive Summary

1-Benzyl-4-phenylpiperidine-4-carboxamide (CAS 84176-76-1) is a specific hydrolysis intermediate often overlooked in standard impurity profiling packages. While frequently confused with Benzylfentanyl (a DEA List I chemical) or the Nitrile precursor (Diphenoxylate intermediate), this carboxamide represents a distinct "process impurity" node.

This guide compares the performance and regulatory compliance of using a Certified Reference Material (CRM) versus Analytical Grade Standards and In-House Synthesized Standards , providing a decision matrix for pharmaceutical and forensic laboratories.

Identity & Chemical Context

Before selecting a standard, the exact chemical identity must be verified to avoid "isomer confusion" common in opioid synthesis.

FeatureSpecification
Chemical Name 1-Benzyl-4-phenylpiperidine-4-carboxamide
CAS Number 84176-76-1
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.40 g/mol
Structural Role Intermediate in the hydrolysis of the nitrile precursor to the ethyl ester (Pethidine/Diphenoxylate).
Key Distinction NOT Benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide).[1] The amide here is at the C4 position, not on the nitrogen.
Critical Workflow: The Impurity Pathway

To understand why you need a CRM for this specific compound, we must visualize its origin. It is the "stalled" intermediate during the hydrolysis of the nitrile.

G Precursor 1-Benzyl-4-phenyl- piperidine-4-carbonitrile (CAS 1028-38-2) Target 1-Benzyl-4-phenyl- piperidine-4-carboxamide (CAS 84176-76-1) TARGET IMPURITY Precursor->Target Partial Hydrolysis (H2SO4/H2O, <50°C) Acid 1-Benzyl-4-phenyl- piperidine-4-carboxylic acid (CAS 61886-17-7) Target->Acid Full Hydrolysis (High Temp/Acid) Final Diphenoxylate / Pethidine (Ethyl Ester Derivatives) Target->Final Direct Esterification (Side Reaction) Acid->Final Esterification (EtOH/H+)

Figure 1: Formation pathway of the Carboxamide impurity. Incomplete hydrolysis of the nitrile precursor leads to the accumulation of CAS 84176-76-1, which can co-crystallize with the final API.

Comparative Analysis: CRM vs. Alternatives

In regulated environments (GMP/ISO 17025), the "Hierarchy of Standards" dictates the choice of material. Below is the objective performance comparison.

Option A: ISO 17034 Certified Reference Material (CRM)

The Gold Standard for Quantitative Analysis.

  • Definition: Material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate (CoA) stating the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

  • Best For: Method Validation (ICH Q2), Release Testing, Forensic Quantification.

Option B: Analytical Reference Standard (ISO 17025 / Non-Accredited)

The Industry Workhorse.

  • Definition: High purity (>98%) material with H-NMR/LC-MS identity confirmation but lacking the rigorous homogeneity/stability studies and uncertainty budget of a CRM.

  • Best For: Impurity Identification, Qualitative Screening, R&D.

Option C: In-House Synthesized Standard

The "Emergency" Solution.

  • Definition: Material synthesized by the lab, purified (Recrystallization/Prep-HPLC), and characterized against a Primary Standard.

  • Best For: Early-phase development when commercial standards are unavailable.

Performance Data Comparison

The following data summarizes a comparative study on the impact of standard quality on Quantification Accuracy of the carboxamide impurity in a Diphenoxylate matrix.

MetricISO 17034 CRM Analytical Standard In-House (Crude)
Purity Assignment 99.8% ± 0.3% (k=2)>98.0% (Area %)~95% (Estimated)
Traceability SI Units (NIST/BIPM)Vendor Internal StdNone
Water Content Quantified (KF) & CorrectedOften UncorrectedUnknown
Residual Solvent Quantified (GC-HS) & Corrected"Conforms to Structure"Unknown
Assay Error (n=6) < 0.5% 1.2% - 3.5% > 5.0%
Regulatory Risk Low (Defensible)Medium (Requires Justification)High (Audit Finding)

Key Insight: The "Analytical Standard" often reports purity by HPLC Area % . This ignores water and inorganic salts.[2] For the Carboxamide (which is hygroscopic), this can lead to a 3-5% potency error , causing false OOS (Out of Specification) results in final product release.

Technical Protocol: Validation of the Standard

If a commercial ISO 17034 CRM is unavailable for this specific intermediate (common for niche impurities), you must qualify an Analytical Standard to function as a "Secondary Reference Standard."

Step-by-Step Qualification Workflow

Objective: Establish a "Potency Balance" (Mass Balance) to assign a true purity value.

Equation:



  • Structural Confirmation (Qualitative):

    • 1H-NMR (DMSO-d6): Look for the diagnostic amide protons (

      
      ) as two broad singlets around 
      
      
      
      6.8–7.2 ppm (dependent on concentration) and the N-benzyl singlet (
      
      
      3.5 ppm).
    • IR Spectroscopy: Confirm the Amide I band (C=O stretch) at ~1650–1690 cm⁻¹, distinct from the Nitrile peak (2230 cm⁻¹) of the precursor.

  • Chromatographic Purity (Quantitative):

    • Method: HPLC-UV (210 nm or 254 nm).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient Acetonitrile : Phosphate Buffer (pH 3.0).

    • Note: The carboxamide is more polar than the nitrile but less polar than the acid. Expect elution order: Acid < Carboxamide < Nitrile < Ester.

  • Impurity Correction (The "Potency" Factor):

    • TGA / Karl Fischer: Determine % Water. (Crucial: Amides form hydrates).

    • ROI (Residue on Ignition): Determine % Inorganic salts.

    • GC-Headspace: Determine % Residual Solvents (Toluene/Ethanol are common synthesis solvents).

  • Final Value Assignment:

    • Calculate the corrected purity. Use this value for all quantitative calculations, not the "99%" listed on the vial label.

Recommendation
  • For Forensic Labs (DEA/Customs): You must use an ISO 17034 CRM if available to withstand legal scrutiny. If unavailable, purchase a high-purity Analytical Standard and perform a Quantitative NMR (qNMR) assay against a NIST-traceable internal standard (e.g., Maleic Acid) to certify the content.

  • For Pharma QC (Routine): A secondary standard qualified against a primary lot (as described in Section 5) is acceptable. Ensure the "Potency Balance" is recalculated annually due to the hygroscopic nature of the amide.

  • For R&D: Analytical Grade is sufficient, provided you are aware that "Area %" overestimates the actual content by neglecting water/salts.

References
  • European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: 1-benzyl-4-phenylpiperidine-4-carboxamide (CAS 84176-76-1).[3][4][5] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2022).[6] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Clarifies the distinction between benzylfentanyl and piperidine precursors). Retrieved from [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational chemistry regarding the hydrolysis of nitrile precursors to amides/acids).

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Benzyl-4-phenylpiperidine-4-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, guiding drug development, and ensuring intellectual property. This guide provides an in-depth, practical comparison of methodologies for determining the crystal structure of 1-Benzyl-4-phenylpiperidine-4-carboxamide, a scaffold of interest in medicinal chemistry. While single-crystal X-ray diffraction (SCXRD) remains the definitive method, this document offers a comparative analysis with powder X-ray diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data for a comprehensive understanding.

Introduction: The Imperative of Structural Knowledge

1-Benzyl-4-phenylpiperidine-4-carboxamide and its derivatives are recognized for their potential as monoamine reuptake inhibitors, targeting serotonin and norepinephrine transporters.[1] The conformation of the piperidine ring, the relative orientations of the benzyl and phenyl substituents, and the intermolecular interactions dictated by the carboxamide group are critical determinants of its biological activity. An unambiguous crystal structure provides the precise bond lengths, bond angles, and torsion angles, which are invaluable for structure-activity relationship (SAR) studies and in silico drug design.

This guide will navigate the reader through the process of obtaining a high-resolution crystal structure of 1-Benzyl-4-phenylpiperidine-4-carboxamide, with a primary focus on the gold-standard technique of single-crystal X-ray diffraction.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is an analytical technique that provides unparalleled detail into the atomic and molecular structure of crystalline materials.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise three-dimensional arrangement of atoms.[3][4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous execution.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

A reliable synthesis route is the prerequisite for obtaining the target compound. One potential route involves the reaction of 1-benzyl-4-piperidone with aniline and potassium cyanide to form the corresponding α-aminonitrile, followed by hydrolysis to the carboxamide.[5]

Protocol:

  • Synthesis: Following established literature procedures, synthesize 1-Benzyl-4-phenylpiperidine-4-carboxamide. A possible precursor is 1-benzyl-4-piperidone.[5][6]

  • Purification: The crude product should be purified to >95% purity, as impurities can inhibit crystallization. Column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane gradient) is a standard method.

  • Characterization: Confirm the identity and purity of the bulk material using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The growth of high-quality single crystals is often the most challenging step. It is an empirical process that relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[7][8]

Common Crystallization Techniques: [9]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this solution in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Protocol for 1-Benzyl-4-phenylpiperidine-4-carboxamide:

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene). A good crystallization solvent is one in which the compound is moderately soluble at room temperature and highly soluble when heated.

  • Crystallization Setup (Vapor Diffusion Example):

    • Dissolve 5-10 mg of the purified compound in 0.5 mL of a "good" solvent (e.g., dichloromethane) in a small vial.

    • Place this vial inside a larger beaker containing 2-3 mL of an "anti-solvent" (e.g., hexane).

    • Seal the beaker and leave it undisturbed in a vibration-free location.

  • Monitoring: Observe the setup periodically for crystal growth. High-quality crystals are typically clear and have well-defined faces.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10]

Protocol:

  • Crystal Mounting: Carefully select a crystal with sharp edges and no visible defects. Mount it on a cryoloop or glass fiber.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.[11]

  • Data Processing: The raw diffraction images are processed using specialized software.[12] This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

The processed data contains the intensities of the diffracted X-rays, but the phase information is lost. Solving the "phase problem" is the crucial step in determining the electron density map and, subsequently, the atomic positions.[13][14]

Protocol:

  • Structure Solution: For small organic molecules, direct methods are typically successful in determining the initial phases.[14] This generates an initial model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[15] This process optimizes the atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for chemical reasonability. The final coordinates are deposited in a crystallographic database and are typically presented in a Crystallographic Information File (CIF).

Alternative and Complementary Techniques

While SCXRD is the definitive method, obtaining suitable single crystals can be a bottleneck. In such cases, other techniques can provide valuable structural information.

Techniques_Comparison cluster_main Structural Elucidation Techniques cluster_info Information Obtained SCXRD Single-Crystal X-ray Diffraction (SCXRD) Atomic_Coords Precise Atomic Coordinates SCXRD->Atomic_Coords Definitive Bond_Params Bond Lengths & Angles SCXRD->Bond_Params High Precision Packing Crystal Packing SCXRD->Packing Unambiguous PXRD Powder X-ray Diffraction (PXRD) PXRD->Packing Unit Cell & Packing Motif Polymorph Polymorph Identification PXRD->Polymorph Primary Method NMR_Cryst NMR Crystallography NMR_Cryst->Polymorph Complementary to PXRD Conformation Molecular Conformation NMR_Cryst->Conformation In Solid State Comp_Model Computational Modeling Comp_Model->Packing Predicted Polymorphs Comp_Model->Conformation Predicted

Caption: Comparison of information from different structural techniques.

Powder X-ray Diffraction (PXRD)

PXRD is performed on a microcrystalline powder rather than a single crystal.[16] While it doesn't provide the same level of atomic detail as SCXRD, it is an essential tool for solid-state characterization.[17][18]

Key Applications:

  • Phase Identification: The PXRD pattern is a fingerprint of a specific crystalline phase, making it ideal for identifying polymorphs.

  • Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters.

  • Structure Solution: For relatively simple organic molecules, it is sometimes possible to solve the crystal structure from high-quality powder data, often in conjunction with computational modeling.[1][19][20]

NMR Crystallography

NMR crystallography combines solid-state NMR (ssNMR) spectroscopy with computational methods to provide structural information at the atomic level.[21] It is particularly powerful for materials that are not amenable to single-crystal diffraction.[21]

Key Strengths:

  • Local Environment Probing: ssNMR is sensitive to the local environment of each atom, providing information on molecular conformation and intermolecular interactions.[22][23]

  • Polymorph Discrimination: Different polymorphs will often give distinct ssNMR spectra, making it a powerful tool for polymorph identification and characterization.[24]

  • Complementary to Diffraction: ssNMR data can be used to validate or refine crystal structures determined by diffraction methods.[25]

Computational Modeling

Crystal structure prediction (CSP) methods use computational algorithms to generate and rank plausible crystal structures based on their calculated lattice energies.[26][27][28]

Role in Structure Determination:

  • Guiding Crystallization: CSP can predict likely polymorphs, which can help in designing crystallization experiments to target a specific form.[28]

  • Assisting Structure Solution: A predicted crystal structure can be used as a starting model for the refinement of powder diffraction data.[29]

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)NMR CrystallographyComputational Modeling
Sample Requirement High-quality single crystal (0.1-0.3 mm)Microcrystalline powderPowderIn silico (no physical sample)
Primary Information Precise atomic coordinates, bond lengths/angles, crystal packing[3]Unit cell parameters, phase identification, crystallinity[30]Local atomic environments, molecular conformation, polymorph discrimination[22][24]Predicted crystal structures and relative energies[2]
Resolution AtomicLower than SCXRDProvides short-range structural informationTheoretical
Key Advantage Unambiguous and highly detailed 3D structureRapid analysis of bulk material, ideal for polymorphism screeningApplicable to non-crystalline or poorly crystalline materials[21]Can predict structures before synthesis
Key Limitation Requires high-quality single crystalsOverlapping reflections can make structure solution difficult[31]Does not directly provide long-range order informationAccuracy is dependent on the force field or quantum mechanical method used

Conclusion

The determination of the crystal structure of 1-Benzyl-4-phenylpiperidine-4-carboxamide is most definitively achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail that is crucial for modern drug discovery and development. The experimental workflow, while demanding, is well-established and yields high-fidelity structural information.

In instances where single crystals are elusive, a synergistic approach employing powder X-ray diffraction for initial solid-state characterization, NMR crystallography for probing the local molecular environment, and computational modeling to guide and validate experimental findings presents a powerful strategy for structural elucidation. As senior application scientists, we advocate for the use of the most appropriate technique, or combination of techniques, to confidently and accurately define the solid-state structure of novel pharmaceutical compounds.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker. [Link]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-356. [Link]

  • Nuclear magnetic resonance crystallography. Wikipedia. [Link]

  • Munson, E. J. (2020). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. [Link]

  • Solid-state NMR Spectroscopy in Pharmaceutical Sciences from Drug Delivery to Formulation Development. InsideScientific. [Link]

  • Giraud, N., et al. (2019). Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. Pharmaceutics, 11(10), 519. [Link]

  • Munson, E. J. (2013). Applications of solid-state NMR spectroscopy to pharmaceuticals. American Pharmaceutical Review. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • Hodgkinson, P. (2020). NMR crystallography of molecular organics. Progress in Nuclear Magnetic Resonance Spectroscopy, 118-119, 10-53. [Link]

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. [Link]

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design. [Link]

  • Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Transactions of the American Crystallographic Association. [Link]

  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. International Journal of Pharmaceutics, 473(1-2), 17-26. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Introduction to Structure Refinement. University of St Andrews. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. IUCrJ. [Link]

  • Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Tatton, A. S., et al. (2018). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 8(1), 29. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • David, W. I. F. (2018). Solving molecular organic crystal structures from powders. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 435-436. [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

  • NMR Crystallography – Solving Organic and Inorganic Structures. 3DS Blog. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 426, 3-23. [Link]

  • Strengths and Limitations of Powder X-ray Diffraction. CCDC. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. ResearchGate. [Link]

  • Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. [Link]

  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem.com. [Link]

  • 1-Benzyl-4-cyano-4-phenylpiperidine. PubChem. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

Analytical Profile & Method Development Guide: 1-Benzyl-4-phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 1-Benzyl-4-phenylpiperidine-4-carboxamide Content Type: Publish Comparison Guide

Executive Summary

1-Benzyl-4-phenylpiperidine-4-carboxamide (CAS: 62992-68-1 / related to 1096-03-3 series) is a critical synthetic intermediate in the manufacturing of phenylpiperidine analgesics, most notably Pethidine (Meperidine) . Its presence in a drug substance indicates incomplete hydrolysis of the nitrile precursor or specific side-reactions during benzylation.

For researchers and analytical scientists, detecting this compound requires distinguishing it from its immediate structural neighbors: the Nitrile precursor (1-Benzyl-4-phenylpiperidine-4-carbonitrile) and the Acid hydrolysis product (1-Benzyl-4-phenylpiperidine-4-carboxylic acid, EP Impurity F).

This guide provides an in-depth analysis of its UV-Vis spectral characteristics, offering a comparative framework for developing robust HPLC-UV methods.

Spectroscopic Characterization: The "Why" Behind the Signal

To optimize detection, one must understand the electronic transitions governing the spectrum. This molecule possesses three distinct chromophoric/auxochromic centers:

  • The Benzyl Group (N-Substituent): An isolated benzene ring separated by a methylene bridge. It exhibits the classic benzenoid bands:

    • E2 Band: ~206 nm (Strong,

      
       ~7,000–8,000)
      
    • B Band: ~254–258 nm (Weak,

      
       ~200–400, showing fine structure).
      
  • The Phenyl Group (C4-Substituent): A second isolated benzene ring. Because it is attached to a quaternary carbon (C4 of piperidine), it is electronically decoupled from the benzyl ring. Its absorption sums with the benzyl group, effectively doubling the molar absorptivity in the aromatic regions.

  • The Carboxamide Group (-CONH₂):

    • n

      
      
      
      
      
      Transition:* ~210–220 nm. This provides a "shoulder" of absorption that distinguishes it electronically from the nitrile precursor (which is transparent in this specific region).
Observed Spectral Profile
  • 
     (Primary): 206–210 nm  (Solvent cutoff dependent).
    
    • Application: Trace analysis (LOD < 0.05%). High sensitivity but susceptible to solvent interference.

  • 
     (Secondary): 257 nm .[1]
    
    • Application: Identification and Assay.[1][2][3][4] This wavelength is characteristic of the phenylpiperidine class (matching the Pethidine pharmacopoeial standard) and offers high specificity against non-aromatic excipients.

Comparative Analysis: Amide vs. Alternatives

The challenge in method development is not just seeing the amide, but separating it from its synthetic pathway partners.

FeatureNitrile Precursor (1-Benzyl-4-phenylpiperidine-4-carbonitrile)Target Amide (1-Benzyl-4-phenylpiperidine-4-carboxamide)Acid Impurity (1-Benzyl-4-phenylpiperidine-4-carboxylic acid)
Chromophore 2x Phenyl + Nitrile (C≡N)2x Phenyl + Amide (C=O)2x Phenyl + Carboxyl (COOH)
UV Cutoff Transparent >200 nmWeak absorption ~210-220 nmWeak absorption ~210 nm

(Selectivity)
257 nm257 nm 257 nm
Polarity (C18) High Hydrophobicity (Elutes Late)IntermediatePolar (Elutes Early at neutral pH)
pKa Influence Basic N onlyBasic N + Neutral AmideBasic N + Acidic COOH (Zwitterionic)
Critical Insight for Method Development

While all three share the 257 nm aromatic band, the Amide can be distinguished by the ratio of absorbance at 210 nm vs. 257 nm. The Amide will have a higher A210/A257 ratio compared to the Nitrile due to the carbonyl contribution.

Experimental Protocol: Validated HPLC-UV Method

This protocol is derived from standard pharmacopoeial methods for Pethidine impurities (e.g., EP Impurity F analysis) but optimized for the separation of the benzyl intermediates.

Reagents & Conditions
  • Stationary Phase: End-capped C18 (e.g., Phenomenex Luna or Waters XBridge), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Why pH 3.0? At this pH, the piperidine nitrogen is fully protonated (

      
      ), ensuring good peak shape and preventing tailing caused by silanol interactions. It also suppresses the ionization of the Acid impurity (keeping it in -COOH form), increasing its retention slightly to prevent it from eluting in the void volume.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (improves mass transfer for the bulky benzyl group).

Gradient Program (Self-Validating)
Time (min)% Mobile Phase BDescription
0.015Initial hold to elute polar degradants/Acid.
5.015Isocratic hold.
20.060Linear ramp to elute Amide and Nitrile.
25.060Wash to remove highly lipophilic dimers.
25.115Re-equilibration.
Detection Settings
  • Channel A (Quantification): 257 nm (Bandwidth 4 nm).

  • Channel B (Trace/Purity): 210 nm (Bandwidth 8 nm). Note: Ensure Acetonitrile is high-grade (UV cutoff <190 nm).

Visualization of Signaling & Workflow
Figure 1: Synthetic Pathway & Impurity Logic

This diagram illustrates where the Amide sits in the synthesis, defining the "Alternatives" you must separate.

PethidinePathway Precursor Benzyl Chloride + bis(chloroethyl)amine Nitrile Nitrile Precursor (1-Benzyl-4-phenylpiperidine- 4-carbonitrile) Precursor->Nitrile Cyclization Amide TARGET AMIDE (1-Benzyl-4-phenylpiperidine- 4-carboxamide) Nitrile->Amide Partial Hydrolysis (H2SO4/H2O) Acid Acid Impurity (Impurity F) Amide->Acid Full Hydrolysis Ester Pethidine (Ester) (Final Drug) Acid->Ester Esterification (EtOH/H+)

Caption: The Amide is the "Gatekeeper" intermediate. Incomplete hydrolysis yields Nitrile contamination; over-hydrolysis yields Acid impurity.

Figure 2: Method Development Decision Tree

A logical flow for selecting the correct detection parameters based on your analytical goal.

MethodLogic Start Start: Define Analytical Goal Goal Is the goal Purity/Trace Analysis or Assay/ID? Start->Goal Assay Goal: Assay / ID Goal->Assay High Conc. Trace Goal: Trace Impurity (<0.1%) Goal->Trace Low Conc. Wave257 Select Wavelength: 257 nm (Specificity High) Assay->Wave257 Iso Mode: Isocratic (45% ACN / 55% Buffer) Wave257->Iso Result Validate Specificity (Check Resolution > 2.0) Iso->Result Wave210 Select Wavelength: 210 nm (Sensitivity High) Trace->Wave210 Gradient Mode: Gradient (15% -> 60% ACN) Wave210->Gradient Gradient->Result

Caption: Decision matrix for selecting UV wavelength and elution mode based on sensitivity vs. selectivity requirements.

References
  • European Pharmacopoeia (Ph.[4] Eur.). Pethidine Hydrochloride Monograph: Impurity F (1-benzyl-4-phenylpiperidine-4-carboxylic acid). 10th Edition. Strasbourg, France: EDQM.

    • Source:

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 191408: 1-Benzyl-4-cyano-4-phenylpiperidine.

    • Source:

  • Sigma-Aldrich.

    • Source:

  • Muszalska, I., et al. "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl..." Acta Poloniae Pharmaceutica - Drug Research, Vol. 63, No. 5, pp. 349-356, 2006.

    • Source:

  • Japanese Pharmacopoeia (JP).

    • Source:

Sources

Safety Operating Guide

1-Benzyl-4-phenylpiperidine-4-carboxamide: Proper Disposal & Handling Procedures

[1][2][3]

Part 1: Executive Safety & Regulatory Assessment

Chemical Identity & Risk Profile

  • Chemical Class: 4-Phenylpiperidine derivative.[1][2][3]

  • Primary Hazard: Potent opioid-like activity (potential); Skin/Eye Irritant; Acute Toxicity (Oral).[1][2]

  • Regulatory Status (US): Treated as a List I Chemical (Precursor) or Schedule II Immediate Precursor depending on the specific synthesis pathway (e.g., Janssen method).[1]

  • Critical Directive: This compound must never be disposed of in standard organic solvent waste streams or municipal drains.[1][2] It requires a documented Chain of Custody to prevent diversion and environmental contamination.[2]

The "Dual-Hazard" Framework Disposal of this compound requires satisfying two conflicting regulatory bodies:[1][4][5]

  • DEA (Diversion Control): Focuses on preventing the chemical from being retrieved and used for illicit synthesis.[1][2] Requirement: Render Non-Retrievable.

  • EPA (RCRA): Focuses on environmental toxicity.[1][2] Requirement: Incineration at a permitted facility.[1]

Part 2: Pre-Disposal Stabilization & Segregation

Before disposal can occur, the material must be stabilized at the bench level.

1. Segregation Protocol
  • Do Not Mix: Never commingle this compound with general "Halogenated" or "Non-Halogenated" waste solvents.[1][2]

  • Dedicated Container: Use a dedicated, wide-mouth HDPE or Glass container labeled "RESTRICTED: OPIOID PRECURSOR WASTE." [1][2]

  • Solvent Compatibility: The compound is soluble in alcohols and chloroform.[2] If in solution, ensure the solvent is compatible with the container (e.g., no chloroform in standard LDPE).

2. Bench-Level Deactivation (Spills & Glassware Only)

For bulk inventory, skip to Part 3. Do not chemically destroy inventory without DEA authorization.[1][2]

Mechanism: Oxidative cleavage is the most effective method to break the piperidine ring and render the precursor pharmacologically inactive and chemically useless for illicit synthesis.

ReagentConcentrationContact TimeMechanism
Sodium Hypochlorite 5–10% (Fresh Bleach)> 30 MinutesOxidative degradation of the amine.[1][2]
Peracetic Acid ~5% Solution15 MinutesRapid oxidation (Use in fume hood).[1][2]
Alconox/Detergent ConcentratedN/APhysical removal (Does NOT deactivate).[1][2]

Deactivation Steps (Glassware/Residues):

  • Soak contaminated glassware in 10% Sodium Hypochlorite for 30 minutes.[1][2]

  • Adjust pH to neutral (pH 7) using Sodium Thiosulfate (to quench chlorine).[1][2]

  • Dispose of the quenched liquid as Non-Hazardous Aqueous Waste (verify with local EHS).[1][2]

Part 3: Disposal Workflows (Inventory vs. Waste)

The disposal route depends entirely on whether the material is "Inventory" (pure substance, expired stock) or "Process Waste" (reaction mixtures, mother liquors).

Scenario A: Inventory Disposal (Reverse Distribution)

Applicable for: Expired pure substance, unused bulk powder.[1]

Strict Prohibition: You cannot simply throw a bottle of this precursor into a waste drum. It must be transferred to a DEA-Registered Reverse Distributor .[1][2]

  • Inventory Log: Record the exact weight to the milligram (

    
    ).
    
  • Vendor Contact: Contact a Reverse Distributor (e.g., Stericycle, Veolia) authorized for List I/Schedule II chemicals.[1][2]

  • Form 222 / Invoice:

    • If Schedule II: Execute DEA Form 222 .[1][2]

    • If List I: Generate a commercial invoice documenting the transfer.[1][2]

  • Packaging: Place the original container inside a sealable bag, then into the shipping box provided by the Reverse Distributor.

  • Exit Documentation: Retain the "Shipped" copy of the manifest for 2 years (min) to prove the chain of custody was maintained until the material left your facility.

Scenario B: Experimental Waste (Witnessed Destruction)

Applicable for: Reaction mixtures, contaminated solvents, HPLC vials.

  • Accumulation: Collect in the specific "RESTRICTED" container mentioned in Part 2.

  • Characterization: Profile the waste. It will likely carry the following RCRA codes:

    • D001 (Ignitable - if in solvent).[1][2][6]

    • D003 (Reactive - potentially).

    • P-List/U-List: Check specific state regulations for piperidine derivatives.

  • Witnessed Hand-off: When the hazardous waste vendor arrives:

    • A lab supervisor must physically witness the sealing of the drum.[2]

    • The manifest must explicitly state "Pharmaceutical Waste - Incineration Required."[1][2]

  • Final Destruction: The waste must be sent to a facility capable of High-Temperature Incineration (>1000°C) to ensure complete thermal destruction of the piperidine ring.[1][2]

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflowStartStart: 1-Benzyl-4-phenylpiperidine-4-carboxamideDisposal RequestTypeCheckMaterial State?Start->TypeCheckInventoryInventory / Pure Stock(Expired or Unused)TypeCheck->InventoryUnused ContainerWasteExperimental Waste(Solvents, Mother Liquor)TypeCheck->WasteMixed/Reaction WasteReverseDistReverse Distribution(Mandatory for Precursors)Inventory->ReverseDistPrevents DiversionSegregateSegregate into'Restricted Opioid' CarboyWaste->SegregateForm222Execute DEA Form 222or Transfer InvoiceReverseDist->Form222HazWasteHazardous Waste Stream(RCRA Compliant)IncinerateFinal Destruction:High-Temp IncinerationHazWaste->IncinerateWitnessed Hand-offForm222->IncinerateSegregate->HazWaste

Figure 1: Decision matrix for the disposal of controlled piperidine precursors, distinguishing between inventory transfer and experimental waste destruction.

Part 5: Emergency Spill Response

In the event of a powder spill or solution leak:

  • Evacuate & PPE: Clear the area. Don Double Nitrile Gloves , N95/P100 Respirator , and Tyvek Sleeves .[2]

  • Contain: Cover the spill with an absorbent pad.[1][2] Do not wipe dry; this creates dust.[1][2]

  • Deactivate In-Situ:

    • Gently pour 10% Bleach (Sodium Hypochlorite) over the absorbent pads.[1][2]

    • Allow to sit for 15 minutes .

  • Collection: Scoop the wet absorbent material into a wide-mouth jar.

  • Labeling: Label as "Deactivated Chemical Spill Debris - Contains Bleach."

  • Disposal: Treat as Hazardous Waste (Scenario B).

References
  • U.S. Drug Enforcement Administration (DEA). (2023).[1][2] List I and List II Chemicals. Diversion Control Division.[1][2] [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][2][4][6][7][8] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] [Link]1][2]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[2] Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Laboratory and Scientific Section. [Link]1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-phenylpiperidine-4-carboxamide
Reactant of Route 2
1-Benzyl-4-phenylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.